3-Amino-6-chloro-4H-1-benzothiopyran-4-one
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Overview
Description
3-Amino-6-chloro-4H-1-benzothiopyran-4-one is a chemical compound that belongs to the class of benzothiopyran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-chloro-4H-1-benzothiopyran-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzaldehyde with thiourea in the presence of a base, followed by cyclization to form the benzothiopyran ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-chloro-4H-1-benzothiopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-6-chloro-4H-1-benzothiopyran-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-Amino-6-chloro-4H-1-benzothiopyran-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4H-benzothiopyran-4-one: Similar structure but lacks the chloro group.
6-Chloro-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one: Similar structure but has a methyl group instead of an amino group.
Uniqueness
3-Amino-6-chloro-4H-1-benzothiopyran-4-one is unique due to the presence of both amino and chloro groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
61423-77-6 |
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Molecular Formula |
C9H6ClNOS |
Molecular Weight |
211.67 g/mol |
IUPAC Name |
3-amino-6-chlorothiochromen-4-one |
InChI |
InChI=1S/C9H6ClNOS/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H,11H2 |
InChI Key |
LUJWOKJUVDZYHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=CS2)N |
Origin of Product |
United States |
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